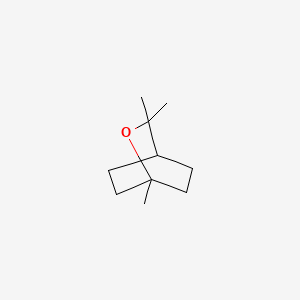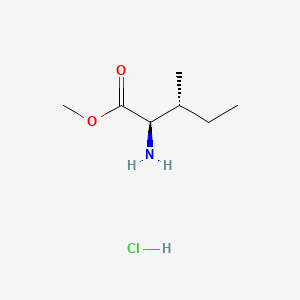
Coelonin
概要
説明
Coelonin is a dihydrophenanthrene compound isolated from the orchid species Bletilla striata. It has garnered significant attention due to its potent anti-inflammatory properties. This compound is known for its ability to inhibit the expression of pro-inflammatory cytokines, making it a promising candidate for therapeutic applications .
作用機序
Target of Action
Coelonin, a dihydrophenanthrene compound, primarily targets interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) . These are key inflammatory regulators that play a significant role in the body’s immune response. Additionally, this compound also targets nuclear factor-kappa B (NF-κB) and phosphatase and tensin homologue on chromosome ten (PTEN) , which are crucial in regulating cellular processes such as inflammation and cell cycle progression.
Mode of Action
This compound interacts with its targets by inhibiting their expression or activation. It significantly inhibits LPS-induced IL-1β, IL-6, and TNF-α expression . Furthermore, it inhibits LPS-induced PTEN phosphorylation in a dose-dependent manner . This leads to a reduction in the activation of NF-κB and degradation of cyclin-dependent kinase inhibitor 1B (p27 Kip1) .
Biochemical Pathways
This compound affects the phosphatidylinositol-3-kinases/ v-akt murine thymoma viral oncogene homolog (PI3K/AKT) pathway . By inhibiting PTEN phosphorylation, it negatively regulates this pathway, leading to the inhibition of NF-κB activation and p27 Kip1 degradation . This suggests that this compound may play an anti-inflammatory and cell-cycle regulation role through the PTEN/AKT pathway .
Result of Action
The molecular and cellular effects of this compound’s action include the significant down-regulation of IL-1β, IL-6, and TNF-α expression . It also results in the inhibition of NF-κB activation and p27 Kip1 degradation . These effects suggest that this compound may have anti-inflammatory activity and may regulate the cell cycle .
生化学分析
Biochemical Properties
Coelonin interacts with several key biomolecules in biochemical reactions. It significantly inhibits the expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) at a concentration of 2.5 μg/mL .
Cellular Effects
This compound influences cell function by modulating cell signaling pathways and gene expression. It inhibits lipopolysaccharide (LPS)-induced activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation .
Molecular Mechanism
This compound exerts its effects at the molecular level by interacting with and inhibiting the phosphorylation of phosphatase and tensin homologue on chromosome ten (PTEN), a negative regulator of the phosphatidylinositol-3-kinases/ v-akt murine thymoma viral oncogene homolog (PI3K/AKT) pathway . This results in the inhibition of NF-κB activation and degradation of cyclin-dependent kinase inhibitor 1B (p27 Kip1), another downstream molecule regulated by PTEN .
Temporal Effects in Laboratory Settings
It has been shown to inhibit LPS-induced PTEN phosphorylation in a dose-dependent manner .
Metabolic Pathways
This compound is involved in the PI3K/AKT signaling pathway, where it acts as a negative regulator
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Coelonin typically involves the extraction from Bletilla striata using ethanol. The process includes several purification steps such as chromatography to isolate the pure compound .
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. The primary method involves large-scale extraction from Bletilla striata, followed by purification. Advances in synthetic biology and chemical engineering may pave the way for more efficient production methods in the future .
化学反応の分析
Types of Reactions: Coelonin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are compounds with potential biological activity.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are used in substitution reactions.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Various substituted phenanthrenes
科学的研究の応用
Coelonin has a wide range of scientific research applications:
類似化合物との比較
Coelonin is unique among phenanthrene derivatives due to its potent anti-inflammatory properties. Similar compounds include:
Batatasin III: Another phenanthrene derivative with anti-inflammatory activity.
Flavanthrinin: Known for its anti-inflammatory and antioxidant properties.
Blestriarenes A and C: Compounds isolated from Bletilla striata with similar biological activities.
This compound stands out due to its specific inhibition of the NF-κB pathway and its potential therapeutic applications in treating inflammatory diseases .
特性
IUPAC Name |
4-methoxy-9,10-dihydrophenanthrene-2,7-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-14-8-12(17)7-10-3-2-9-6-11(16)4-5-13(9)15(10)14/h4-8,16-17H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPGAHUCKDKQJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C3=C(CC2)C=C(C=C3)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319163 | |
| Record name | Coelonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82344-82-9 | |
| Record name | Coelonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82344-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coelonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 82344-82-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








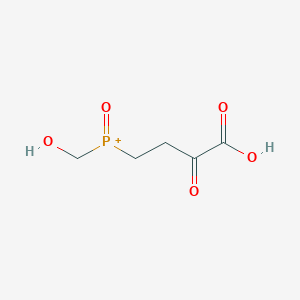
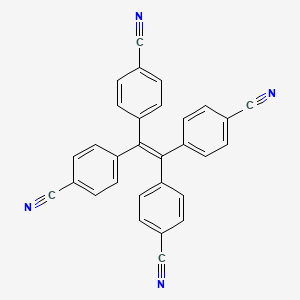

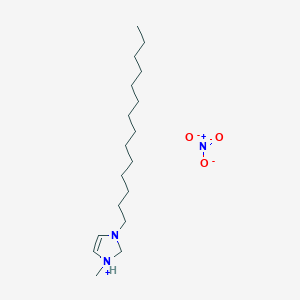
![trisodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B3029829.png)
